molecular formula C22H18N2O B11096925 (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B11096925
M. Wt: 326.4 g/mol
InChI Key: LTQAUSUDROEXQF-CPNJWEJPSA-N
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Description

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with naphthylacetonitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C22H18N2O/c1-15-10-11-20(12-16(15)2)24-22(25)19(14-23)13-18-8-5-7-17-6-3-4-9-21(17)18/h3-13H,1-2H3,(H,24,25)/b19-13+

InChI Key

LTQAUSUDROEXQF-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N)C

Origin of Product

United States

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